molecular formula C18H15N3O2S B14907700 3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B14907700
M. Wt: 337.4 g/mol
InChI Key: RQEZBULMSQMWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that features a unique structure combining indole and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-benzyl-8-methoxyindole with thiourea in the presence of a suitable catalyst can yield the desired compound . The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-throughput screening and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or pyrimidine rings .

Mechanism of Action

The mechanism of action of 3-Benzyl-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and pyrimidine derivatives, such as:

Uniqueness

What sets 3-Benzyl-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one apart is its unique combination of indole and pyrimidine moieties, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

3-benzyl-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C18H15N3O2S/c1-23-12-7-8-14-13(9-12)15-16(19-14)17(22)21(18(24)20-15)10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3,(H,20,24)

InChI Key

RQEZBULMSQMWHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.